Monoamine Transporter Affinity
As a rigid analog of methamphetamine, 2-benzylazetidin-3-ol demonstrates nanomolar binding affinity at dopamine (DAT) and serotonin (SERT) transporters. In a preliminary SAR study, the rigid azetidine scaffold served as an effective replacement for the 2-aminopropyl group of methamphetamine, yielding compounds with nanomolar potency. This contrasts sharply with unsubstituted or N-substituted azetidines, which lack this specific transporter binding profile [1].
| Evidence Dimension | Monoamine Transporter Binding Affinity |
|---|---|
| Target Compound Data | Nanomolar binding affinity at DAT and SERT (class-level inference for 2-benzylazetidine analogs) |
| Comparator Or Baseline | Methamphetamine (2-aminopropyl group); Unsubstituted/N-substituted azetidines (no reported nanomolar DAT/SERT affinity) |
| Quantified Difference | Azetidine scaffold confers nanomolar affinity, a property not present in unsubstituted azetidines |
| Conditions | In vitro binding studies in rat brain tissue preparations |
Why This Matters
This specific transporter interaction profile makes the compound a valuable tool for studying dopamine and serotonin systems, unlike generic azetidine building blocks.
- [1] Forsyth, N. Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines. Core. https://core.ac.uk/works/63001723. View Source
